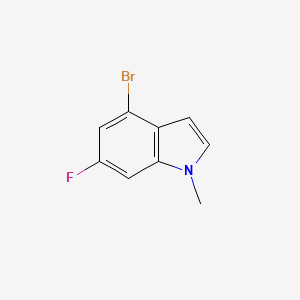
4-Bromo-6-fluoro-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoro-1-methyl-1H-indole is a heterocyclic aromatic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 6-fluoroindole.
Bromination: The bromination of 6-fluoroindole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methylation: The methylation of the resulting intermediate is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the intermediate to form this compound. This is typically done using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-1-methyl-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound.
Scientific Research Applications
4-Bromo-6-fluoro-1-methyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-1-methyl-1H-indole: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Bromo-6-fluoro-1H-indole: Lacks the methyl group, which may alter its solubility and interaction with biological targets.
Uniqueness
4-Bromo-6-fluoro-1-methyl-1H-indole is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these substituents with the indole core makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
4-bromo-6-fluoro-1-methylindole |
InChI |
InChI=1S/C9H7BrFN/c1-12-3-2-7-8(10)4-6(11)5-9(7)12/h2-5H,1H3 |
InChI Key |
USXJFHNPQWRUSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


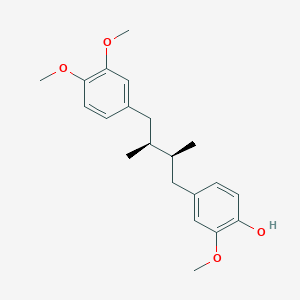

![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
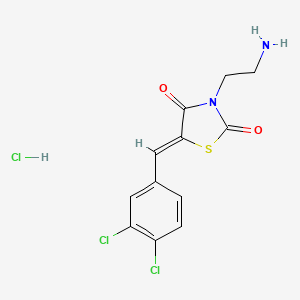
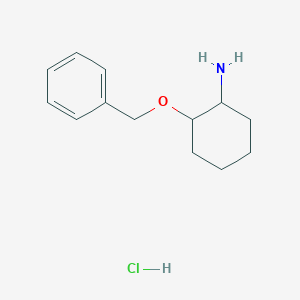
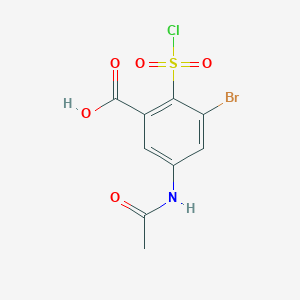
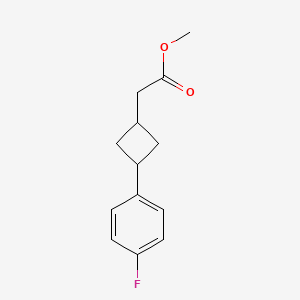
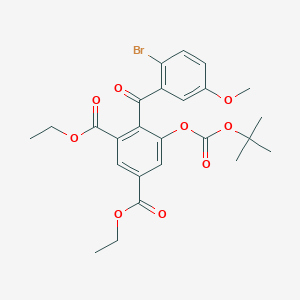
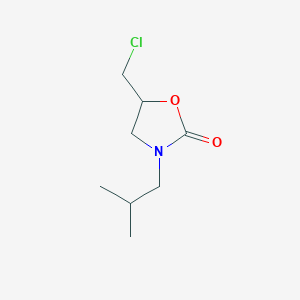
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
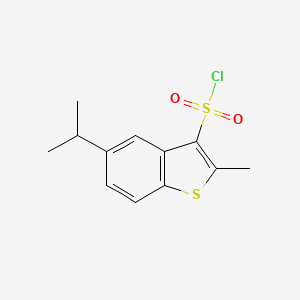
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
